1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

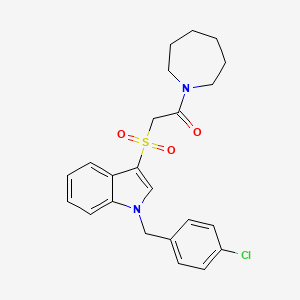

The compound 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone (CAS: 850932-97-7) is a synthetic molecule featuring a hybrid structure with three key moieties:

- Azepane ring: A seven-membered cyclic amine providing conformational flexibility.

- Sulfonylated indole core: The indole is substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a sulfonyl-ethanone linker.

- Ethanone bridge: Connects the azepane and indole-sulfonyl groups.

Its molecular formula is C22H23ClN2O3S (molecular weight: ~430.94 g/mol) .

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3S/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)30(28,29)17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKDVAUXKHWLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Indole Derivative: Starting with the synthesis of the indole core, which can be achieved through Fischer indole synthesis or other indole-forming reactions.

Chlorobenzylation: The indole derivative is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorobenzyl group.

Sulfonylation: The resulting compound is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

Azepane Introduction: Finally, the azepane ring is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Conditions may include the use of bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Research indicates that 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone exhibits a range of biological activities, including:

Anticancer Properties

Studies have shown that this compound can induce apoptosis in various cancer cell lines. It has been observed to activate caspase pathways, leading to cell cycle arrest in the G2/M phase, which is critical for inhibiting tumor growth.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for its effectiveness as an antimicrobial agent.

Neuroprotective Effects

Evidence suggests that the compound may possess neuroprotective properties, potentially due to its ability to penetrate the blood-brain barrier. This characteristic could facilitate protective actions against neurodegenerative diseases.

Case Studies

Several studies have explored the applications and effects of this compound in various contexts:

- Anticancer Research: A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed significant inhibition of tumor growth in preclinical models, suggesting its potential as a therapeutic agent for cancer treatment.

- Microbial Resistance Studies: Research conducted on the antimicrobial efficacy of this compound demonstrated promising results against resistant bacterial strains, indicating its potential role in combating antibiotic resistance.

- Neuroprotection Trials: Experimental studies have indicated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action for 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Azepane and Sulfonylated Indole Moieties

Key Observations :

Functional Analogues with Ethanone Linkers and Indole Cores

Key Observations :

Analogues with Varied Amine Substituents

Key Observations :

- Substituent Effects : Methyl groups on piperidine (CAS 878058-95-8) increase hydrophobicity, which may improve membrane permeability .

Biological Activity

1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound notable for its unique structural characteristics, including an azepane ring, an indole moiety, and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula: C23H25ClN2O3S

- Molecular Weight: Approximately 444.97 g/mol

- Structural Features: The compound features a sulfonyl group attached to an indole, which is recognized for its diverse biological activities.

Biological Activity

Research indicates that this compound may interact with various biological targets, suggesting potential therapeutic applications. Below are summarized findings regarding its biological activity:

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets, potentially including enzyme inhibition or receptor modulation. Such interactions can lead to alterations in signal transduction pathways, which are crucial in various biological processes.

Anticancer Activity

Several studies have indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| Reference Compound (Doxorubicin) | 0.79 - 5.51 | Anticancer |

| Similar Compound | 0.12 - 2.78 | Higher activity against MCF-7 cell line |

The presence of electron-donating groups (EDGs) in related compounds has been linked to enhanced anticancer activity, while electron-withdrawing groups (EWGs) tend to diminish this effect .

Comparative Analysis with Similar Compounds

The following table illustrates the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(azepan-1-yl)-2-(indol-3-sulfonamide) | Azepane and indole; lacks chlorobenzyl | Potential anticancer activity |

| 4-chlorobenzene sulfonamide | Sulfonamide structure without azepane | Known antibacterial properties |

| 5-fluoroindole derivative | Fluorinated indole structure | Anticancer properties |

The unique combination of an azepane ring and a chlorobenzyl-substituted indole in this compound may enhance its binding affinity to biological targets compared to simpler analogs, potentially resulting in distinct biological activities .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds, revealing their cytotoxic effects against various cancer cell lines. For example:

Study Findings:

- A compound similar to this compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating significant cytotoxicity.

In Vivo Studies:

Further exploration into the in vivo efficacy of these compounds is warranted to assess their therapeutic potential comprehensively. Current data suggests that modifications in structure can significantly influence biological activity, emphasizing the importance of structure–activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the indole moiety, nucleophilic substitution for azepane incorporation, and chlorobenzyl group introduction. Key steps include:

- Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 h) .

- Azepane coupling : Nucleophilic displacement with azepane in polar aprotic solvents (e.g., DMF) using NaH as a base at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Monitor reaction progress via TLC/HPLC. Optimize solvent choice (e.g., DMF for solubility vs. THF for steric control) to minimize side products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., indole C-3 sulfonyl, azepane N-alkylation) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonyl group geometry) if single crystals are obtainable .

- Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid exposure to moisture or strong oxidizers (e.g., H₂O₂) that may degrade the sulfonyl moiety .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

- Methodological Answer :

- Assay Optimization :

- Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm target engagement .

- Control for off-target effects via knockdown/knockout models (e.g., CRISPR-Cas9) .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple cell lines to distinguish specific activity from general toxicity .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in biological matrices .

Q. What strategies are effective for functionalizing the azepane or indole moieties to enhance pharmacological properties?

- Methodological Answer :

- Azepane Modifications :

- Introduce electron-withdrawing groups (e.g., F, CF₃) via SNAr reactions to modulate ring conformation .

- N-alkylation with propargyl groups for click chemistry-based derivatization .

- Indole Modifications :

- Pd-catalyzed C–H activation at C-5/C-7 for halogenation or cross-coupling .

- Sulfonyl group replacement with bioisosteres (e.g., sulfonamides) to improve solubility .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., kinases, GPCRs). Focus on sulfonyl-arginine salt bridges and indole-π stacking .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the azepane ring .

- QSAR Models : Train models on analogs to identify critical descriptors (e.g., logP, polar surface area) for activity .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Target Deconvolution :

- Use affinity chromatography with a biotinylated probe to pull down binding proteins .

- CRISPR-based screening to identify genetic sensitizers/resistors .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, ER stress) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability across studies?

- Methodological Answer :

- Standardize Protocols : Use USP buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF) for solubility testing .

- Stress Testing : Expose the compound to UV light, heat (40°C), and humidity (75% RH) for 14 days, analyzing degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.